molecular formula C12H13ClOS B15301395 Cyclohexanone, 3-[(4-chlorophenyl)thio]- CAS No. 36640-26-3

Cyclohexanone, 3-[(4-chlorophenyl)thio]-

Cat. No.: B15301395
CAS No.: 36640-26-3
M. Wt: 240.75 g/mol
InChI Key: IHGXZHQOQHMWLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanone, 3-[(4-chlorophenyl)thio]- is an organic compound with the molecular formula C12H13ClOS. It is a derivative of cyclohexanone, where a 4-chlorophenylthio group is attached to the third carbon of the cyclohexanone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 3-[(4-chlorophenyl)thio]- typically involves the reaction of cyclohexanone with 4-chlorothiophenol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 4-chlorothiophenol attacks the carbonyl carbon of cyclohexanone, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents may be used to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 3-[(4-chlorophenyl)thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexanone, 3-[(4-chlorophenyl)thio]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanone, 3-[(4-chlorophenyl)thio]- involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simpler ketone without the 4-chlorophenylthio group.

    4-Chlorothiophenol: Contains the 4-chlorophenylthio group but lacks the cyclohexanone structure.

    Cyclohexanol: The reduced form of cyclohexanone.

Uniqueness

Cyclohexanone, 3-[(4-chlorophenyl)thio]- is unique due to the presence of both the cyclohexanone and 4-chlorophenylthio groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with simpler compounds .

Properties

CAS No.

36640-26-3

Molecular Formula

C12H13ClOS

Molecular Weight

240.75 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfanylcyclohexan-1-one

InChI

InChI=1S/C12H13ClOS/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h4-7,12H,1-3,8H2

InChI Key

IHGXZHQOQHMWLZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(=O)C1)SC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.